molecular formula C20H20BrN3O5 B11090287 5-(3-bromo-4-hydroxy-5-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

5-(3-bromo-4-hydroxy-5-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B11090287
M. Wt: 462.3 g/mol
InChI Key: KDRRPXZCECEJPS-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Oxidation: It can undergo oxidation reactions.

      Reduction: Reduction processes are also possible.

      Substitution: Substituents can be replaced.

      Common Reagents: These include reducing agents, oxidizing agents, and nucleophiles.

      Major Products: The specific products depend on reaction conditions and substituents.

  • Scientific Research Applications

      Chemistry: Used as a solvatochromic dye in analytical chemistry.

      Biology: Investigated for potential biological activities.

      Medicine: Possible applications in drug discovery.

      Industry: Limited industrial applications, but research continues.

  • Mechanism of Action

    • The exact mechanism isn’t well-documented, but it likely interacts with cellular targets or pathways due to its structural features.
  • Comparison with Similar Compounds

    • Similar compounds include other pyrimidoquinolines or related heterocycles.
    • Its uniqueness lies in the specific combination of substituents and the fused ring system.

    Properties

    Molecular Formula

    C20H20BrN3O5

    Molecular Weight

    462.3 g/mol

    IUPAC Name

    5-(3-bromo-4-hydroxy-5-methoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione

    InChI

    InChI=1S/C20H20BrN3O5/c1-20(2)6-10-14(11(25)7-20)13(8-4-9(21)16(26)12(5-8)29-3)15-17(22-10)23-19(28)24-18(15)27/h4-5,13,26H,6-7H2,1-3H3,(H3,22,23,24,27,28)

    InChI Key

    KDRRPXZCECEJPS-UHFFFAOYSA-N

    Canonical SMILES

    CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC(=C(C(=C4)Br)O)OC)C(=O)C1)C

    Origin of Product

    United States

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